Acetazolamide D3 is an internal standard for the quantification of acetazolamide. It is a deuterium-labeled inhibitor of carbonic anhydrase. It is used in people with certain types of glaucoma to reduce the amount of fluid in the eye, which decreases pressure inside the eye.
Synthesis Analysis
An analytical method based on LC-MS/MS (API-4000) has been developed and validated for the quantitative determination of acetazolamide in human plasma using acetazolamide D3 as an internal standard. After Solid phase extraction (SPE), the analyte and the internal standard were chromatographed on C18 columns.
Molecular Structure Analysis
The molecular formula of Acetazolamide D3 is C4H3D3N4O3S2. The formal name is N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-2,2,2-d3.
Chemical Reactions Analysis
Acetazolamide is a reversible inhibitor of the carbonic anhydrase enzyme that results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water.
Physical And Chemical Properties Analysis
Acetazolamide D3 is a solid substance that is soluble in DMSO and methanol.
Applications
The primary application of acetazolamide D3 is as an internal standard in quantitative LC-MS/MS assays for determining acetazolamide concentrations in biological samples like human plasma [, ]. It serves as a reference point to improve the accuracy and precision of the analysis by accounting for variations during sample preparation and detection.
Related Compounds
Acetazolamide
Compound Description: Acetazolamide is a carbonic anhydrase inhibitor commonly used to treat glaucoma, epilepsy, mountain sickness, periodic paralysis, central sleep apnea and idiopathic intracranial hypertension [, ]. It works by inhibiting the enzyme carbonic anhydrase, which is involved in the production of bicarbonate ions. This inhibition leads to a reduction in the amount of fluid produced in the eye, which can lower intraocular pressure [].
Relevance: Acetazolamide D3 is a deuterated form of acetazolamide. This means that three hydrogen atoms in the acetazolamide molecule have been replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical properties of the molecule, but it does make it distinguishable from acetazolamide in mass spectrometry analyses. As such, acetazolamide D3 is often used as an internal standard in LC-MS/MS assays for the quantification of acetazolamide in biological samples [].
Methazolamide
Compound Description: Methazolamide, like acetazolamide, is a sulfonamide that acts as a carbonic anhydrase inhibitor []. It is clinically used for treatment of glaucoma and epilepsy.
Relevance: Methazolamide shares a similar core structure with acetazolamide D3, featuring a sulfonamide group linked to a heterocyclic ring. The presence of this shared sulfonamide moiety likely contributes to the carbonic anhydrase inhibitory activity observed in both methazolamide and acetazolamide D3 [].
Ethoxzolamide
Compound Description: Ethoxzolamide is another sulfonamide-based carbonic anhydrase inhibitor []. It is also used clinically in the treatment of glaucoma.
Relevance: Ethoxzolamide exhibits a structural resemblance to acetazolamide D3, particularly due to the presence of the sulfonamide group attached to a heterocyclic ring system. This shared structural feature suggests a common mechanism of action involving carbonic anhydrase inhibition, as seen with acetazolamide D3 [].
CL 13,850
Compound Description: CL 13,850 is a structural analog of acetazolamide that lacks carbonic anhydrase inhibitory activity []. This compound serves as a negative control in studies investigating the mechanism of action of carbonic anhydrase inhibitors.
Relevance: Although not explicitly stated as a direct structural comparison to acetazolamide D3, the paper highlights CL 13,850 as a structural analog of acetazolamide that lacks the ability to inhibit carbonic anhydrase. This distinction emphasizes the importance of specific structural features, presumably present in acetazolamide D3, for the inhibition of carbonic anhydrase [].
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used to treat hypertension and edema []. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output.
Relevance: While not a direct structural analog, hydrochlorothiazide (HCTZ) is grouped alongside acetazolamide D3 as a diuretic, though they belong to different classes and possess distinct mechanisms of action. The study explores the potential of indapamide, a thiazide-like diuretic, to impact bone resorption, comparing its effects to both HCTZ and acetazolamide [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The tumor suppressor function of p53 hinges on its ability to function as a transcription factor. Tenovin-6 is an analog of tenovin-1, a small molecule activator of p53 transcriptional activity. At 10 µM, this compound is slightly more effective than tenovin-1 at elevating p53 activity in MCF-7 cells and reduces growth of ARN8 melanoma xenograft tumors in SCID mice at a dose of 50 mg/kg. Tenovin-6 inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 in vitro with IC50 values of 21, 10, and 67 µM, respectively. Tenovin-6, also known as Tnv-6, is a bioactive small molecule SIRT2 inhibitor with anti-neoplastic activity. Inhibition of the Sirtuin class of protein deacetylases with activation of p53 function is associated with the pro-apoptotic effects of Tnv-6 in many tumors. Tnv-6 causes non-genotoxic cytotoxicity, without adversely affecting human clonogenic hematopoietic progenitors in vitro, or murine hematopoiesis. Mechanistically, exposure of CLL cells to Tnv-6 did not induce cellular apoptosis or p53-pathway activity. Transcriptomic profiling identified a gene program influenced by Tnv-6 that included autophagy-lysosomal pathway genes.
Tenovin-6 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide. It has a role as an antineoplastic agent, a Sir2 inhibitor and a p53 activator. It is a monocarboxylic acid amide, a member of thioureas and a tertiary amino compound.
9-Hydroxyellipticine is a derivative of ellipticine with diverse biological activities. It inhibits aroclor-induced activation of aniline hydroxylase, aminopyrine N-demethylase, and 7-ethoxycourmarin O-deethylase in rat liver microsomes (Kis = 3.5, 0.6, and 0.74 μM, respectively). 9-Hydroxyellipticine inhibits the growth of L1210 murine leukemia cells (IC50 = 3 nM) in vitro and increases survival in an L1210 mouse leukemia model. It inhibits carrageenan-induced edema and UV-induced erythema in guinea pigs. 9-Hydroxyellipticine Hydrochloride(cas 52238-35-4), also known as IGIG 929 and LS133324, is a potent cytotoxic and antitumor agent. Structurally, 9-hydroxyellipticine is a 9-hydroxy derivative of ellipticine.
TG 100801 is the prodrug of TG 100572 (HY-10184), TG 100572 is a multi-targeted kinase inhibitor that inhibit select growth factor receptor tyrosine kinases and Src familt kinases with IC50 values of 2/7/2/1/0.5 nM or VEGFR1/VEGFR2/FGFR1/Src/Fyn kianse respectively.IC50 value:Target: Src familt kinase; VEGFRTG 100801 is currently in a clinical trial as a first in class, VEGFr2 targeting, topically applied compound for the treatment of AMD. The formation of new blood vessels (angiogenesis), blood vessel leakage, and inflammation contribute to the progression of the eye disease, age-related macular degeneration (AMD), which is the leading cause of irreversible, severe loss of vision in people 55 years of age and older in the developed world. TG100801 is a new drug that inhibits ocular angiogenesis, vascular leak, and inflammation in laboratory studies, and may have great utility in the treatment of diseases such as AMD.
CORM-3 (carbon monoxide (CO) releasing molecule-3) has been used to study its effect on NLRP3 (leucine-rich-repeat-containing receptor, pyrin-domain-containing 3) inflammasome activation via glycolysis in macrophages and also on hyperglycemia-induced IL-1β (interleukin-1 β) production. It has also been used to study its protective function against H2O2-induced apoptosis using primary rabbit lens epithelial cells. CORM-3 suppresses thrombin-induced nitrite release in BV-2 microglia and protects isolated rats hearts from reperfusion damage in vitro and is cardioprotective in a rat myocardial infarction model in vivo.